Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate
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Overview
Description
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate is an organic compound belonging to the benzoate family It is characterized by the presence of amino, bromo, methyloxy, and nitro functional groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 2-amino-4-bromo-6-(methyloxy)benzoate, followed by purification and characterization. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and organic solvents such as dichloromethane for extraction and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-bromo-6-methoxybenzoate
- Methyl 2-amino-4-bromo-3-nitrobenzoate
- Methyl 2-amino-6-(methyloxy)-3-nitrobenzoate
Uniqueness
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9BrN2O5 |
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Molecular Weight |
305.08 g/mol |
IUPAC Name |
methyl 2-amino-4-bromo-6-methoxy-3-nitrobenzoate |
InChI |
InChI=1S/C9H9BrN2O5/c1-16-5-3-4(10)8(12(14)15)7(11)6(5)9(13)17-2/h3H,11H2,1-2H3 |
InChI Key |
QDDWCRNZVOGACA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1C(=O)OC)N)[N+](=O)[O-])Br |
Origin of Product |
United States |
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